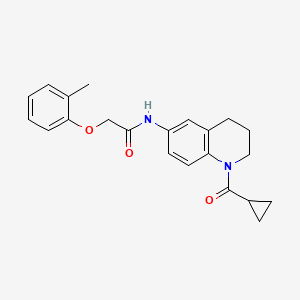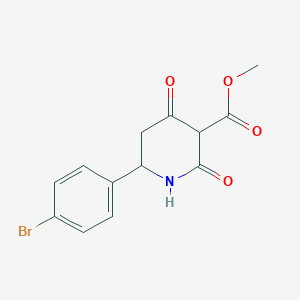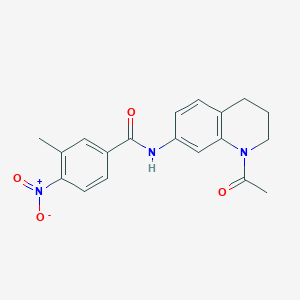
N-(5-benzylthiazol-2-yl)-3,5-dimethylbenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-benzylthiazol-2-yl)-3,5-dimethylbenzofuran-2-carboxamide” is a complex organic compound that contains several functional groups and structural motifs common in medicinal chemistry . It includes a benzylthiazolyl group, a dimethylbenzofuran group, and a carboxamide group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions . For instance, 2-aminothiazoles can be synthesized by reacting 2-amino-5-(R-benzyl)thiazoles with chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylthiazolyl group, a dimethylbenzofuran group, and a carboxamide group . The exact structure would need to be confirmed using techniques such as NMR and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiazole ring, the benzofuran ring, and the carboxamide group . These groups could participate in various chemical reactions, including nucleophilic substitutions and condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylthiazolyl and dimethylbenzofuran groups could impact its solubility, stability, and reactivity .
Applications De Recherche Scientifique
Synthesis of Azo Dyes
This compound is utilized in the synthesis of azo dyes , which are a class of dyes with vivid colors. The process involves arylation of acrolein followed by diazotization and diazo-coupling with 2-naphthol. The resulting azo dyes have applications in coloring consumer goods like clothes, leather, and plastics .
Data Storage Devices
Thiazolylazo compounds, derived from this chemical, are used in manufacturing data storage devices such as CDs, DVDs, and Blu-ray discs. Their chromophoric azo groups contribute to the optical properties required for data storage .
Spectrophotometry
In analytical chemistry, spectrophotometry is a critical technique for quantitative measurement. The compound can be used to develop spectrophotometric methods for determining trace amounts of toxic metallic ions, which is essential for environmental monitoring .
Thermal Analysis
The compound’s thermal stability and decomposition can be studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG). These studies are important for understanding the compound’s behavior under various temperature conditions, which is vital for its application in high-temperature processes .
Tautomerism Studies
The compound exhibits tautomerism, which is the ability of a chemical compound to exist in two or more structural forms that are interconvertible. Studying the tautomerism of such compounds can lead to a better understanding of their chemical properties and reactivity .
Liquid Chromatography
In the field of chromatography, this compound can be used for pre-column derivatization in High-Performance Liquid Chromatography (HPLC). This enhances the detection and separation of substances in complex mixtures .
Electrochemistry
The electrochemical properties of thiazolylazo compounds derived from this chemical can be explored for their potential use in sensors and other electrochemical devices .
Proteomics Research
Lastly, derivatives of this compound are used in proteomics research. They can serve as reagents for the identification and quantification of proteins, which is crucial for understanding biological processes and disease mechanisms .
Orientations Futures
Given the presence of the benzylthiazolyl and dimethylbenzofuran groups, which are common in many biologically active compounds , this compound could be of interest in medicinal chemistry. Further studies could explore its potential biological activities and optimize its structure for improved efficacy .
Mécanisme D'action
Target of Action
The primary targets of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways affected by N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide’s action are currently unknown . These effects can be diverse, ranging from the modulation of signal transduction pathways to the alteration of cellular metabolism, depending on the nature of the targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide . For instance, extreme pH values could affect the compound’s ionization state, potentially impacting its ability to interact with its targets. Similarly, high temperatures might destabilize the compound, while other molecules present in the environment could compete with the compound for binding to its targets.
Propriétés
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-8-9-18-17(10-13)14(2)19(25-18)20(24)23-21-22-12-16(26-21)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKNINFVVAHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzylthiazol-2-yl)-3,5-dimethylbenzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2855236.png)
![1-Bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2855237.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2855238.png)


![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2855243.png)
![Tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate](/img/structure/B2855245.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2855248.png)




![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2855257.png)